molecular formula C13H17NO3 B5955476 3-(1,3-benzodioxol-5-yl)-N-isopropylpropanamide CAS No. 105072-36-4

3-(1,3-benzodioxol-5-yl)-N-isopropylpropanamide

Cat. No.: B5955476
CAS No.: 105072-36-4
M. Wt: 235.28 g/mol
InChI Key: AMMYJGYKVDAJGE-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-N-isopropylpropanamide is a chemical compound of interest in organic and medicinal chemistry research. It features a 1,3-benzodioxole moiety, a common structural motif found in a range of biologically active molecules and natural products. The compound's structure, which includes a propanamide linker and an isopropyl group, makes it a potential intermediate or building block (synthon) in the design and synthesis of more complex target molecules. Researchers can utilize this compound in the development of novel therapeutic agents, particularly within solid-phase peptide synthesis (SPPS) methodologies where it could be incorporated as a modified residue or used in the synthesis of peptide mimetics . The global market for peptide therapeutics is valued in the tens of billions of dollars and continues to grow, driving the need for innovative synthetic building blocks . As a research chemical, it may also serve as a starting material in structure-activity relationship (SAR) studies to explore and optimize interactions with biological targets. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)14-13(15)6-4-10-3-5-11-12(7-10)17-8-16-11/h3,5,7,9H,4,6,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMYJGYKVDAJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701237493
Record name N-(1-Methylethyl)-1,3-benzodioxole-5-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105072-36-4
Record name N-(1-Methylethyl)-1,3-benzodioxole-5-propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105072-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Methylethyl)-1,3-benzodioxole-5-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-isopropylpropanamide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-N-isopropylpropanamide can undergo several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(1,3-benzodioxol-5-yl)-N-isopropylpropanamide with key analogs, emphasizing structural variations, molecular properties, and inferred functional implications:

Compound Name & ID Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Characteristics
3-(1,3-Benzodioxol-5-yl)-N-isopropylpropanamide (Target) Benzodioxol-5-yl group; N-isopropyl propanamide C₁₃H₁₅NO₃* ~233* Balanced lipophilicity; potential metabolic stability from benzodioxole
N,3-Bis(1,3-benzodioxol-5-yl)-(2E)-propenamide Two benzodioxole groups; α,β-unsaturated amide (propenamide) C₁₇H₁₃NO₅ 311 Enhanced antitrypanosomal activity; rigidity from conjugated double bond
N-(Benzo[d][1,3]dioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide Benzodioxolyl; 4-benzylpiperazine substituent C₂₁H₂₅N₃O₃ 367.44 Increased molecular weight; potential CNS activity via piperazine interaction
N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide Diisopropyl amide; methoxy/methylphenyl and phenyl substituents C₂₃H₃₀N₂O₂ 366.5 High lipophilicity; steric hindrance from diisopropyl and aryl groups
MDA 2-aldoxime analog (N-[3-(2H-1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine) Benzodioxolyl; hydroxylamine oxime substituent C₁₁H₁₃NO₃ 207.23 Isomerism (E/Z); potential for chelation or redox activity

Detailed Research Findings and Structural Analysis

Role of the Benzodioxole Moiety

The 1,3-benzodioxole group is a conserved feature in the target compound and analogs like N,3-bis(1,3-benzodioxol-5-yl)-(2E)-propenamide . This moiety contributes to:

  • Metabolic Stability : Resistance to oxidative degradation due to electron-rich aromatic system .
  • Lipophilicity: LogP values are modulated by the nonpolar benzodioxole ring, enhancing membrane permeability .

Substituent Effects on Bioactivity and Physicochemical Properties

  • Conversely, the 4-benzylpiperazine in N-(Benzo[d][1,3]dioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide introduces hydrogen-bonding capacity, which may enhance receptor binding .

Stereochemical and Conformational Considerations

  • Isomerism : The MDA 2-aldoxime analog exists as E/Z isomers, which could exhibit divergent biological activities .
  • Ring Puckering : Computational studies (e.g., using Cremer-Pople parameters ) could elucidate conformational preferences of the benzodioxole ring, though this data is absent in the evidence.

Q & A

Q. What are the recommended synthetic routes for 3-(1,3-benzodioxol-5-yl)-N-isopropylpropanamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential coupling of the benzodioxole moiety with an isopropylamine derivative. Key steps include:

  • Step 1: Nucleophilic substitution or amide bond formation using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product (>95% purity) .
    Optimization Tips:
    • Maintain temperatures between 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions.
    • Use DMF as a solvent for improved solubility of intermediates .

Q. How can researchers confirm the structural integrity of 3-(1,3-benzodioxol-5-yl)-N-isopropylpropanamide post-synthesis?

Methodological Answer: Combine orthogonal analytical techniques:

  • NMR Spectroscopy: 1H/13C NMR (400–500 MHz, DMSO-d6) to verify proton environments and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS): ESI+ mode to confirm molecular formula (e.g., calculated vs. observed m/z) .
  • FT-IR: Identify functional groups (amide C=O stretch ~1650 cm⁻¹, benzodioxole C-O-C ~1250 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in physicochemical data (e.g., solubility, stability) for novel benzodioxolyl amides?

Methodological Answer:

  • Solubility: Perform systematic solvent screens (e.g., DMSO, ethanol, aqueous buffers) with UV-Vis quantification.
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
  • Data Validation: Use orthogonal methods (e.g., DSC for melting point, dynamic vapor sorption for hygroscopicity) .

Q. How can computational modeling predict the biological activity of 3-(1,3-benzodioxol-5-yl)-N-isopropylpropanamide?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen against targets (e.g., serotonin receptors) using PDB structures .
  • MD Simulations (GROMACS): Assess ligand-protein stability over 100-ns trajectories .
  • QSAR Models: Train on benzodioxole derivatives to predict IC50 values for enzyme inhibition .

Q. What experimental designs elucidate metabolic pathways in preclinical models?

Methodological Answer:

  • Radiolabeled Tracers: Synthesize 14C-labeled compound for in vivo ADME studies .
  • LC-MS/MS Metabolite Profiling: Use C18 columns and positive/negative ionization modes to detect phase I/II metabolites .
  • In Vitro Hepatocyte Assays: Incubate with human liver microsomes + NADPH to identify oxidative metabolites .

Handling Data Gaps

  • Toxicological Data: Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) as preliminary screens .
  • Reaction Mechanism Ambiguities: Use isotopic labeling (e.g., 18O) or kinetic isotope effects to track bond formation/cleavage .

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